molecular formula C12H10IN3O B1458374 N-(6-iodopyridazin-3-yl)-2-phenylacetamide CAS No. 1439400-51-7

N-(6-iodopyridazin-3-yl)-2-phenylacetamide

Katalognummer: B1458374
CAS-Nummer: 1439400-51-7
Molekulargewicht: 339.13 g/mol
InChI-Schlüssel: GWWPGZKUMAWWLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-iodopyridazin-3-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C12H10IN3O and its molecular weight is 339.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(6-iodopyridazin-3-yl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The presence of the pyridazine ring and the phenylacetamide moiety contributes to its lipophilicity and ability to interact with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that derivatives of phenylacetamide, including those with pyridazine substitutions, may inhibit viral replication by targeting key viral enzymes. For instance, compounds similar to this compound have shown inhibition against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a critical enzyme for viral replication .
  • Antibacterial Activity : The compound has been investigated for its antibacterial properties, particularly against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL . Compounds in this class have been shown to inhibit bacterial DNA topoisomerases, which are essential for bacterial DNA replication and repair.
  • Antifungal Activity : Some derivatives exhibit antifungal properties as well, although specific data on this compound is limited. However, related compounds have been evaluated for their antifungal efficacy through quantitative structure–activity relationship (QSAR) studies .

Efficacy and Selectivity

The selectivity index (SI) is crucial in evaluating the therapeutic potential of new compounds. For instance, certain derivatives have demonstrated high selectivity indices, indicating a favorable safety profile when compared to their efficacy against target pathogens . The compound's low cytotoxicity in cell-based assays further supports its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition of SARS-CoV-2 RdRp : A study screened various phenylacetamide derivatives against SARS-CoV-2 RdRp using a cell-based assay. Among the tested compounds, some exhibited potent inhibition with EC50 values as low as 1.41 μM . This highlights the potential application of such compounds in developing antiviral therapies.
  • Antibacterial Screening : Another investigation assessed the antibacterial activity of phenylacetamides against E. coli and MRSA. Compounds showed promising results with MIC values indicating effective inhibition . The study also highlighted the post-antibiotic effect and time-kill kinetics, demonstrating sustained antibacterial activity even after the removal of the compound.

Data Tables

The following tables summarize key findings related to the biological activity of this compound and its derivatives.

Activity Type Target Pathogen MIC (μg/mL) EC50 (μM) Selectivity Index
AntiviralSARS-CoV-2 RdRp-1.41>70
AntibacterialE. coli0.64 - 5.65->200
AntifungalVarious fungi---

Eigenschaften

IUPAC Name

N-(6-iodopyridazin-3-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O/c13-10-6-7-11(16-15-10)14-12(17)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWPGZKUMAWWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-iodopyridazin-3-yl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(6-iodopyridazin-3-yl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(6-iodopyridazin-3-yl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(6-iodopyridazin-3-yl)-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(6-iodopyridazin-3-yl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(6-iodopyridazin-3-yl)-2-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.